molecular formula C8H7NO B171700 (2-Hydroxyphenyl)acetonitrile CAS No. 14714-50-2

(2-Hydroxyphenyl)acetonitrile

Cat. No. B171700
CAS RN: 14714-50-2
M. Wt: 133.15 g/mol
InChI Key: WMWRBGOAZXDIDN-UHFFFAOYSA-N
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Patent
US03983160

Procedure details

29.8g of 2-hydroxybenzyl alcohol are dissolved in 250 ml of dimethylsulfoxide, together with 18g of potassium cyanide, and the mixture is heated to 125°C. 16g of glacial acetic acid are then added dropwise over the course of 1 hour and the mixture is stirred for a further 2 hours at 125°C. The dimethylsulfoxide is removed in vacuo and the residue is stirred with 200 ml of water and 150 ml of chloroform. The chloroform phase is separated off and the aqueous phase is re-extracted with 150 ml of chloroform. The combined chloroform phases are extracted by shaking with water and dried with sodium sulfate. After distilling off the chloroform, an oil remains, which solidifies on cooling. Yield: 19.8g = 60.5% of theory. Recrystallization from benzene/ligroin: melting point 118°C.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
18g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
16g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.C(O)(=O)C.[C-:14]#[N:15].[K+]>CS(C)=O>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:14]#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Name
18g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
16g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 2 hours at 125°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dimethylsulfoxide is removed in vacuo
STIRRING
Type
STIRRING
Details
the residue is stirred with 200 ml of water and 150 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is re-extracted with 150 ml of chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform phases are extracted
STIRRING
Type
STIRRING
Details
by shaking with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the chloroform
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene/ligroin

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.